N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 925599-14-0
VCID: VC0355855
InChI: InChI=1S/C18H20N2O3/c1-3-17(21)19-14-5-4-6-15(12-14)20-18(22)11-13-7-9-16(23-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)
SMILES: CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4g/mol

N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide

CAS No.: 925599-14-0

Main Products

VCID: VC0355855

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4g/mol

N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide - 925599-14-0

CAS No. 925599-14-0
Product Name N-(3-{[2-(4-Methoxyphenyl)acetyl]amino}phenyl)propanamide
Molecular Formula C18H20N2O3
Molecular Weight 312.4g/mol
IUPAC Name N-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]propanamide
Standard InChI InChI=1S/C18H20N2O3/c1-3-17(21)19-14-5-4-6-15(12-14)20-18(22)11-13-7-9-16(23-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)
Standard InChIKey JKCZSNYHYIZBRK-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC
Canonical SMILES CCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC
PubChem Compound 17188240
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator